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CP-91149

Cat. No.: B1669576
CAS No.: 186392-40-5
M. Wt: 399.9 g/mol
InChI Key: HINJNZFCMLSBCI-PKOBYXMFSA-N
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Description

Significance of Glycogen (B147801) Metabolism in Physiological and Pathophysiological States

Glycogen metabolism, encompassing the synthesis (glycogenesis) and breakdown (glycogenolysis) of glycogen, is a critical process for maintaining energy homeostasis in the human body. wisdomlib.orgnih.gov Glycogen, a branched polymer of glucose, serves as the primary form of glucose storage, mainly in the liver and skeletal muscle. nih.govslideshare.net In the liver, glycogen metabolism is essential for regulating blood glucose levels; during periods of fasting, the liver breaks down glycogen to release glucose into the bloodstream, ensuring a steady supply for tissues like the brain and red blood cells. nih.govpearson.comphysiology.org Muscle glycogen, on the other hand, acts as a localized energy reserve, providing a rapid source of glucose-6-phosphate for glycolysis to fuel muscle contraction during exercise. wisdomlib.orgslideshare.netphysiology.org

The tight regulation of this pathway is crucial for physiological function. slideshare.net Dysregulation of glycogen metabolism is implicated in various pathophysiological states. nih.gov Genetic defects in the enzymes involved in glycogen synthesis or degradation lead to a group of inherited metabolic disorders known as glycogen storage diseases (GSDs), which can manifest with symptoms like fasting hypoglycemia, exercise intolerance, and enlarged liver or heart. nih.govwikipedia.orgadvancedsciencenews.com Furthermore, in conditions such as type 2 diabetes, elevated hepatic glucose production, partly due to excessive glycogenolysis, contributes significantly to hyperglycemia. rsc.orgingentaconnect.com The reprogrammed metabolism in some cancer cells also involves an upregulation of glycogenolysis to meet increased energy demands, highlighting the broad significance of this pathway in health and disease. uclan.ac.uk

Overview of Glycogen Phosphorylase (GP) as a Therapeutic Target

Glycogen phosphorylase (GP) is the enzyme that catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate. wikipedia.orgproteopedia.org By cleaving the terminal alpha-1,4-glycosidic bonds of glycogen chains, GP plays a pivotal role in mobilizing stored glucose. wikipedia.orgproteopedia.org Given its central role in controlling glucose release from glycogen stores, GP has emerged as an attractive therapeutic target for conditions characterized by abnormal glucose metabolism. nih.govresearchgate.net

In type 2 diabetes, inhibiting liver glycogen phosphorylase is a strategy aimed at reducing the excessive hepatic glucose output that contributes to high blood sugar levels. nih.govresearchgate.net By limiting glycogenolysis, GP inhibitors can help control hyperglycemia. researchgate.net This approach is distinct from other antidiabetic therapies and offers a targeted mechanism to address a key aspect of the disease's pathology. rsc.orgnih.gov The potential for GP inhibitors is also being explored in other areas, such as oncology, where targeting the metabolic vulnerabilities of cancer cells, including their reliance on glycogenolysis, could offer new therapeutic avenues. uclan.ac.ukbiorxiv.org

In mammals, glycogen phosphorylase exists as three distinct isoforms, encoded by different genes: the liver (PYGL), muscle (PYGM), and brain (PYGB) isoforms. wikipedia.orgnih.govnih.gov While these isozymes catalyze the same reaction and share a high degree of sequence homology (approximately 80% identity), they exhibit different regulatory properties and physiological roles tailored to the tissues in which they are predominantly expressed. rsc.orgnih.gov

Liver Isoform (PYGL): Predominant in the adult liver, its primary function is to maintain glucose homeostasis for the entire body. wikipedia.orgproteopedia.org The liver GP is highly sensitive to glucose levels, which act as an allosteric inhibitor, thus shutting down glycogenolysis when blood glucose is high. wikipedia.orgaklectures.com Mutations in the PYGL gene are associated with Hers' disease (Glycogen Storage Disease Type VI), characterized by an enlarged liver and mild hypoglycemia. wikipedia.org

Muscle Isoform (PYGM): This is the principal isoform in adult skeletal muscle. wikipedia.org Its role is to provide an immediate source of energy for muscle contraction. proteopedia.org Unlike the liver isoform, it is not sensitive to glucose but is allosterically activated by high levels of AMP, which signal a low energy state in the muscle cell. pearson.comwikipedia.org Inactivating mutations in the PYGM gene cause McArdle's disease (Glycogen Storage Disease Type V), leading to exercise intolerance, muscle cramps, and weakness. wikipedia.org

Brain Isoform (PYGB): This isoform is predominant in the adult brain and embryonic tissues. wikipedia.orgnih.gov In the brain, it is thought to provide an emergency energy supply during periods of stress, such as hypoglycemia or anoxia. rsc.orgnih.gov Astrocytes express both the brain and muscle isoforms, while neurons appear to express only the brain type. nih.govresearchgate.net The brain GP has also been investigated as a potential biomarker for certain types of cancer. wikipedia.org

The activity of glycogen phosphorylase is meticulously controlled through a combination of covalent modification and allosteric regulation, allowing it to respond swiftly to the metabolic needs of the cell. wikipedia.orgproteopedia.org The enzyme exists as a dimer of two identical subunits. proteopedia.org

Regulation occurs through two primary mechanisms:

Covalent Modification (Phosphorylation): GP can exist in two forms: a generally active, phosphorylated form called phosphorylase a (GPa), and a typically inactive, dephosphorylated form known as phosphorylase b (GPb). proteopedia.org The conversion of GPb to GPa is catalyzed by the enzyme phosphorylase kinase, which phosphorylates a specific serine residue (Ser14). wikipedia.orgproteopedia.org This conversion is stimulated by hormones like glucagon (B607659) (in the liver) and epinephrine (B1671497) (in liver and muscle). wikipedia.org Reversion to the inactive GPb form is carried out by protein phosphatases. proteopedia.org

Allosteric Regulation: Both GPa and GPb can exist in two conformational states: a high-activity R (relaxed) state and a low-activity T (tense) state. wikipedia.org The equilibrium between these states is influenced by various allosteric effectors.

In muscle, GPb is activated by AMP, which binds to an allosteric site and stabilizes the active R state, signaling an energy deficit. wikipedia.org Conversely, ATP and glucose-6-phosphate are allosteric inhibitors that bind to the same site, stabilizing the inactive T state when cellular energy is abundant. wikipedia.org

In the liver, GPa is the default active state. However, it is allosterically inhibited by high concentrations of glucose, which promotes a shift to the less active T state, thereby preventing excessive glucose release when it is not needed. wikipedia.orgaklectures.com

These regulatory mechanisms ensure that glycogen breakdown is finely tuned to the physiological demands of different tissues. wikipedia.org

Historical Context of Glycogen Phosphorylase Inhibitors in Biomedical Research

The study of glycogen phosphorylase holds a significant place in the history of biochemistry. It was the first allosteric enzyme to be discovered, and its regulation by both phosphorylation and allosteric effectors was characterized in detail by Carl and Gerty Cori, work that contributed to their Nobel Prize. wikipedia.org This foundational understanding paved the way for the search for synthetic inhibitors that could modulate its activity for therapeutic purposes.

Early research into GP inhibitors focused on natural ligands and their analogs. Glucose and its derivatives were extensively studied, as glucose is a natural allosteric inhibitor of the liver isoform. wikipedia.orgrsc.org Caffeine was also identified as an allosteric phosphorylase inhibitor. nih.govpnas.org These early compounds, while important for research, often lacked the potency and specificity required for therapeutic development.

A major advancement came with the discovery of a new allosteric binding site at the interface of the GP dimer. ingentaconnect.com This site, termed the "indole site," became a key target for the development of novel, potent, and specific inhibitors. ingentaconnect.comresearchgate.net The discovery of this site led to the synthesis of a new class of indole-2-carboxamide compounds, including CP-91149, which demonstrated significantly higher inhibitory activity than previous classes of inhibitors. ingentaconnect.comnih.gov

Rationale for Investigating this compound as a Potent Glycogen Phosphorylase Inhibitor

This compound, chemically known as [R-(R, S)]-5-chloro-N-[3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, was identified as a potent and selective inhibitor of human liver glycogen phosphorylase a (HLGPa). nih.govpnas.org The rationale for its investigation stems from its potential to address the unmet need for effective treatments for type 2 diabetes by targeting hepatic glycogenolysis. nih.govnih.gov

Several key findings underscore its significance as a research tool and potential therapeutic lead:

High Potency: this compound inhibits HLGPa with high potency, particularly in the presence of glucose, which potentiates its effect. nih.govpnas.orgselleckchem.com This synergistic interaction is a desirable characteristic for an agent intended to control glucose levels.

Novel Binding Site: It binds to the indole (B1671886) inhibitor site at the dimer interface, a distinct allosteric site, suggesting a different kinetic mechanism from earlier inhibitors like caffeine. ingentaconnect.comnih.gov

Functional Efficacy: Studies demonstrated that this compound effectively inhibited glucagon-stimulated glycogenolysis in both isolated rat and primary human hepatocytes. nih.govpnas.orgapexbt.com

In Vivo Glucose Lowering: In animal models of type 2 diabetes (ob/ob mice), oral administration of this compound led to a rapid and significant lowering of blood glucose without causing hypoglycemia. nih.govpnas.orgapexbt.com Crucially, it did not lower glucose levels in non-diabetic animals, suggesting a glucose-dependent mechanism of action. pnas.org

Broad Isoform Inhibition: Beyond the liver isoform, this compound has been shown to inhibit the muscle and brain isoforms of GP, enabling its use as a tool to investigate the role of glycogenolysis in various cell types and disease models, including cancer. biorxiv.orgselleckchem.comnih.gov

These characteristics established this compound as a benchmark compound for studying the effects of GP inhibition and validated glycogenolysis as a viable therapeutic target for managing hyperglycemia. nih.govnih.gov

Research Findings on this compound

In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized across different glycogen phosphorylase isoforms and in various cell-based assays. Its activity is notably enhanced in the presence of glucose.

Table 1: IC50 Values of this compound Against Glycogen Phosphorylase Isoforms
Enzyme/Cell LineConditionIC50 Value (µM)Reference
Human Liver GP a (HLGPa)With 7.5 mM Glucose0.13 nih.govpnas.org
Human Liver GP a (HLGPa)No Glucose~0.65 - 1.3 (5-10 fold less potent) nih.govselleckchem.com
Human Muscle GP a-0.2 selleckchem.com
Human Muscle GP b-~0.3 selleckchem.com
Brain GP (in A549 cells)-0.5 selleckchem.comnih.gov

Cellular Effects of this compound

In cellular models, this compound has been shown to effectively block glycogen breakdown and influence related metabolic pathways.

Table 2: Functional Inhibition by this compound in Cell-Based Assays
Cell TypeEffect MeasuredConcentration / IC50Reference
Primary Human HepatocytesInhibition of glucagon-stimulated glycogenolysis~2.1 µM (IC50) pnas.orgapexbt.com
Isolated Rat HepatocytesInhibition of glucagon-stimulated glycogenolysisInhibition at 10-100 µM nih.govpnas.org
A549 and HSF55 CellsGlycogen AccumulationSignificant at 10-30 µM selleckchem.com
Cultured Human Muscle CellsPromotes dephosphorylation and activation of Glycogen SynthaseEffective at 2.5 µM selleckchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22ClN3O3 B1669576 CP-91149 CAS No. 186392-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINJNZFCMLSBCI-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171897
Record name CP-91149
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Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186392-40-5
Record name CP-91149
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Record name CP-91149
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Record name 186392-40-5
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Record name CP-91149
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Mechanistic Elucidation of Cp 91149 S Action on Glycogen Phosphorylase

Molecular Binding and Allosteric Modulation of Glycogen (B147801) Phosphorylase by CP-91149

This compound's inhibitory effect stems from its specific binding to an allosteric site on the glycogen phosphorylase enzyme, which induces conformational changes that render the enzyme inactive. This binding is distinct from the active site where the substrate, glucose-1-phosphate, binds.

Indole-Site Binding of this compound and its Impact on Enzyme Conformation

This compound, an indole-2-carboxamide derivative, binds to a specific allosteric site known as the indole-site. biorxiv.org This binding site is located at the subunit interface within the central cavity of the dimeric enzyme structure. The binding of this compound to this site is crucial for its inhibitory function, as it induces a conformational change that stabilizes an inactive state of the enzyme. This allosteric modulation prevents the enzyme from adopting the active conformation necessary for catalysis.

Mechanism of Inactivation Through Stabilization of the Enzyme Homodimer

The primary mechanism by which this compound inactivates glycogen phosphorylase is by stabilizing the enzyme's homodimer in an inactive T-state conformation. biorxiv.org By binding at the interface between the two subunits, this compound effectively locks the dimer, preventing the conformational shifts required for activation. biorxiv.org This stabilization of the inactive state is a key feature of its allosteric inhibition. Furthermore, in hepatocytes, treatment with this compound promotes the inactivation (dephosphorylation) of phosphorylase a, the more active form of the enzyme. portlandpress.com This leads to a sequential activation of glycogen synthase, shifting the balance from glycogen breakdown to synthesis. portlandpress.comselleckchem.com

Isoform Specificity and Pan-Inhibition Characteristics of this compound

Glycogen phosphorylase exists in three main isoforms, named for the tissues where they are predominantly expressed: liver, muscle, and brain. This compound has been shown to be a pan-inhibitor, effectively inhibiting all three isoforms of the enzyme. biorxiv.org

Inhibition of Human Liver Glycogen Phosphorylase a (HLGPa)

This compound is a highly potent inhibitor of the human liver isoform, HLGPa. In the presence of glucose, it exhibits strong inhibitory activity. nih.govcaymanchem.com Studies have shown that this compound inhibits HLGPa with a half-maximal inhibitory concentration (IC50) of approximately 0.13 µM when measured in the presence of 7.5 mM glucose. nih.govnih.govcaymanchem.com In a cellular context, this compound was found to inhibit glucagon-stimulated glycogenolysis in primary human hepatocytes with an IC50 value of about 2.1 µM. nih.govnih.govcaymanchem.com

Inhibition of Human Muscle Glycogen Phosphorylase a and b (MGPa, MGPb)

In addition to the liver isoform, this compound also potently inhibits the human muscle glycogen phosphorylase isoforms. It inhibits the active, phosphorylated form (MGPa) and the less active, dephosphorylated form (MGPb). caymanchem.com The reported IC50 values for MGPa and MGPb are approximately 0.2 µM and 0.3 µM, respectively, in the presence of glucose. selleckchem.comcaymanchem.com In cultured human muscle cells, this compound treatment decreases muscle GP activity by promoting the conversion of the active a form into the inactive b form, as well as by directly inhibiting GPa activity and the AMP-mediated activation of GPb. nih.govmedchemexpress.com

Interactive Data Table: IC50 Values of this compound for Glycogen Phosphorylase Isoforms

Enzyme IsoformIC50 (µM)Conditions
Human Liver Glycogen Phosphorylase a (HLGPa)0.13In the presence of 7.5 mM glucose
Human Muscle Glycogen Phosphorylase a (MGPa)0.2In the presence of glucose
Human Muscle Glycogen Phosphorylase b (MGPb)0.3In the presence of glucose
Brain Glycogen Phosphorylase (in A549 cells)0.5Not specified

Inhibition of Brain Glycogen Phosphorylase (Brain GP)

This compound has been identified as a potent inhibitor of the brain isozyme of glycogen phosphorylase (PYGB). In studies involving A549 non-small cell lung carcinoma cells, which exclusively express the brain GP isozyme, this compound demonstrated an IC50 of 0.5 µM. nih.govcapes.gov.brselleckchem.com The inhibitory action of this compound on brain GP in a tissue culture setting leads to a dose-dependent accumulation of intracellular glycogen. medchemexpress.com For instance, in A549 cells, a significant increase in glycogen content was observed at a concentration of 10 µM of this compound, with maximal accumulation at 30 µM. medchemexpress.com This evidence from cell-based assays confirms that this compound effectively inhibits brain GP. selleckchem.commedchemexpress.com The compound is also noted to cross the blood-brain barrier, allowing for its potential application in neurological contexts. biorxiv.org

Pan-Glycogen Phosphorylase (PYG) Isoform Inhibition Profile

This compound functions as a pan-inhibitor, targeting all three isoforms of glycogen phosphorylase: liver (PYGL), brain (PYGB), and muscle (PYGM). biorxiv.org It binds to an indole-site on the enzyme, which is distinct from the catalytic site, and stabilizes the inactive homodimer form. biorxiv.org Its inhibitory potency varies across the different isoforms. The compound is a highly effective inhibitor of human liver glycogen phosphorylase a (HLGPa), with a reported IC50 value of 0.11 to 0.13 µM when measured in the presence of glucose. rsc.orgnih.gov The inhibition of the brain isoform (PYGB) was observed with an IC50 of 0.5 µM in A549 cells. selleckchem.com this compound also potently inhibits human muscle phosphorylase a and b with IC50 values of 0.2 µM and approximately 0.3 µM, respectively. selleckchem.com

Glycogen Phosphorylase IsoformTissue/Cell LineIC50 (µM)Notes
Liver (HLGPa)Human Liver0.13In the presence of 7.5 mM glucose. nih.gov
Brain (PYGB)A549 Cells0.5-
Muscle (PYGM a)Human Muscle0.2-
Muscle (PYGM b)Human Muscle~0.3-

Influence of Physiological Modulators on this compound Inhibitory Potency

The inhibitory efficacy of this compound against glycogen phosphorylase is significantly enhanced in the presence of glucose. nih.govsemanticscholar.org Research indicates that this compound is 5- to 10-fold less potent in the absence of glucose. selleckchem.comnih.gov This synergistic relationship has been consistently observed; for example, the IC50 for human liver GPa is 0.13 µM in the presence of 7.5 mM glucose. nih.gov Further studies have corroborated this glucose-dependent potentiation, showing a decrease in the IC50 value of this compound as glucose concentration increases. semanticscholar.org In one such validation study, the IC50 of this compound was 0.58 µM in the absence of glucose, which decreased to 0.39 µM and 0.22 µM in the presence of 5 mM and 10 mM glucose, respectively. semanticscholar.org This glucose dependency may act as a self-regulating mechanism, where the inhibitor is more potent during hyperglycemic conditions. rsc.org

Glucose Concentration (mM)This compound IC50 (µM)
00.58
50.39
100.22

Adenosine monophosphate (AMP) is a key allosteric activator of glycogen phosphorylase, particularly the 'b' form. The regulatory effects of AMP differ between GP isoforms. In the liver, AMP stimulates GPb by only 10-20% and does not further activate the already active GPa. rsc.org In contrast, in skeletal muscle, AMP can activate GPb to 80% of its maximal activity and provides a further 10% activation to GPa. rsc.org this compound treatment in cultured human muscle cells has been shown to inhibit AMP-mediated activation of glycogen phosphorylase b. nih.gov An analogue of this compound, CP-316819, was also found to impair the ability of AMP to activate glycogen phosphorylase in skeletal muscle samples following submaximal intensity contraction. diabetesjournals.org

Impact on Phosphorylase Dephosphorylation and Glycogen Synthase Activation

This compound facilitates the inactivation of glycogen phosphorylase by promoting its conversion from the active, phosphorylated 'a' form to the less active, dephosphorylated 'b' form. nih.gov This effect has been observed in cultured human muscle cells, where treatment with this compound decreased muscle GP activity by stimulating this conversion. nih.gov The dephosphorylation of GPa to GPb is a crucial step in the regulation of glycogenolysis. Studies in hepatocytes have also shown that this compound induces the inactivation of phosphorylase, which in turn leads to the sequential activation of glycogen synthase. selleckchem.com This promotion of GPa dephosphorylation occurs regardless of the presence of glucose. nih.gov

Subsequent Dephosphorylation and Activation of Glycogen Synthase (GS)

The inhibition of glycogen phosphorylase (GP) by this compound sets in motion a cascade of events that culminates in the activation of glycogen synthase (GS), the key enzyme responsible for glycogen synthesis. This activation is primarily achieved through the dephosphorylation of GS. Research in cultured human muscle cells has demonstrated that this compound promotes the dephosphorylation and subsequent activation of GS. nih.govnih.govselleckchem.com This effect, however, is observed exclusively in cells deprived of glucose. nih.govnih.govselleckchem.com

The mechanism linking GP inhibition to GS activation is indirect but significant. The active, phosphorylated form of glycogen phosphorylase (GP a) is known to be a powerful inhibitor of protein phosphatase 1 (PP1). rsc.orgyoutube.com PP1 is the primary phosphatase responsible for dephosphorylating, and thereby activating, glycogen synthase. youtube.com By inhibiting GP a, this compound effectively removes this inhibitory constraint on PP1. diabetesjournals.org This allows PP1 to act on glycogen synthase b (the phosphorylated, less active form), converting it to the dephosphorylated, more active glycogen synthase a. diabetesjournals.org

This sequential process was observed in hepatocytes, where treatment with 2.5 μM of this compound induced the inactivation of phosphorylase, which was followed by the activation of glycogen synthase. selleckchem.com This led to a significant increase in glycogen synthesis, which rose seven-fold at a 5 mM glucose concentration and two-fold at a 20 mM glucose concentration. selleckchem.com

Interestingly, the presence of glycogen itself appears to modulate this activation process. Studies have shown that this compound does not activate GS in cells that are glucose-deprived but already replete with glycogen, suggesting a feedback inhibition mechanism where high glycogen levels prevent the this compound-mediated activation of GS. nih.govnih.gov This ensures that the compound promotes the resynthesis of glycogen stores but not their excessive overaccumulation. nih.govnih.gov

The interplay between different metabolic signals is also evident. The effects of this compound on activating glycogen synthase are greater when combined with the overexpression of glucokinase, an enzyme that increases the intracellular concentration of glucose-6-phosphate (G6P). diabetesjournals.org G6P is a known allosteric activator of glycogen synthase. diabetesjournals.org The synergy between this compound (which removes the GP a-mediated inhibition of PP1) and elevated G6P levels leads to a more potent dephosphorylation and activation of glycogen synthase. diabetesjournals.org

Table 1: Effect of this compound on Glycogen Synthase (GS) and Glycogen Synthesis

Cell TypeConditionEffect of this compoundReference
Cultured Human Muscle CellsGlucose-deprivedPromotes dephosphorylation and activation of GS nih.govnih.govselleckchem.com
Cultured Human Muscle CellsGlucose-deprived but glycogen-repleteDoes not activate GS nih.govnih.gov
Hepatocytes5 mM GlucoseIncreases glycogen synthesis by 7-fold (at 2.5 µM this compound) selleckchem.com
Hepatocytes20 mM GlucoseIncreases glycogen synthesis by 2-fold (at 2.5 µM this compound) selleckchem.com
HepatocytesCombined with glucokinase overexpressionGreater activation of glycogen synthase compared to either treatment alone diabetesjournals.org

Metabolic Reprogramming and Cellular Consequences Induced by Cp 91149

Alterations in Cellular Glycogen (B147801) Homeostasis

Inhibition of glycogen phosphorylase by CP-91149 directly impacts the balance between glycogen synthesis and degradation, resulting in altered glycogen levels and the accumulation of specific metabolic intermediates. biorxiv.orgnih.gov

Treatment with this compound leads to a significant increase in intracellular glycogen content in various cell types, including anaplastic thyroid cancer (ATC) cells, A549 non-small cell lung carcinoma cells, and hepatocytes. biorxiv.orgnih.govmedchemexpress.comresearchgate.netsigmaaldrich.com This accumulation is a direct consequence of inhibiting glycogenolysis, the process by which glycogen is broken down. Studies have shown a dose-dependent increase in glycogen accumulation in A549 cells treated with this compound, with maximal accumulation observed at 30 µM. medchemexpress.com For example, in primary human hepatocytes, this compound treatment increased basal 14C-glycogen content by 44% compared to control. researchgate.netnih.gov Transmission electron microscopy and colorimetry have confirmed this increase in glycogen content in both normal and ATC cells following this compound treatment. biorxiv.orgnih.govresearchgate.net

Interactive Data Table: Effect of this compound on Glycogen Accumulation

Cell TypeThis compound ConcentrationObservationSource
8505C (ATC)Not specifiedSignificantly increased glycogen content biorxiv.orgnih.gov
Normal thyroid cellsNot specifiedSignificantly increased glycogen content biorxiv.orgnih.gov
A549 cells10-30 µMSignificant glycogen accumulation medchemexpress.comselleckchem.com
A549 cells10 µMSignificant increase in glycogen accumulation medchemexpress.com
A549 cells30 µMMaximal glycogen accumulation medchemexpress.com
Primary human hepatocytesNot specified44% increase in basal 14C-glycogen content researchgate.netnih.gov
Rat hepatocytes2.5 µMIncreases glycogen synthesis selleckchem.comcaymanchem.com
HepG2 cells75 µMIncreased glycogen levels nih.gov
Uninfected PMNsNot specifiedIncreased glycogen levels ~10-fold at 6 hr frontiersin.org
LVS-infected PMNsNot specifiedIncreased glycogen levels ~2-fold at 6 hr frontiersin.org

As a direct product of glycogen phosphorylase activity, glucose-1-phosphate (G1P) levels are expected to be affected by this compound. Research has confirmed that this compound treatment results in a buildup of the glycogen monomer, glucose-1-phosphate, in cells such as 8505C ATC cells. biorxiv.orgnih.gov This accumulation is a direct consequence of inhibiting the downstream metabolism of G1P via glycogen phosphorylase. Figure 4A-B in one study explicitly shows that this compound causes a buildup in glucose-1-phosphate. biorxiv.orgnih.gov

Glucose-6-phosphate (G6P) is a key intermediate in both glycolysis and the pentose (B10789219) phosphate (B84403) pathway, and it is also in equilibrium with G1P via phosphoglucomutase. nih.gov Inhibition of glycogenolysis by this compound leads to a decrease in the supply of G1P, which in turn affects the levels of G6P. Studies have consistently shown that this compound treatment results in a decrease in the glycolytic intermediate, glucose-6-phosphate, in cells like 8505C ATC cells. biorxiv.orgnih.gov Figure 4A-B in research findings illustrates this reduction in glucose-6-phosphate levels caused by this compound. biorxiv.orgnih.gov this compound and 2-DG, a glycolysis inhibitor, both limit the amount of G6P available to enter glycolysis or the PPP. biorxiv.org

Modulation of Glycolytic Flux and Lactate (B86563) Production

This compound's impact on glycogen metabolism extends to the regulation of glycolytic flux and the subsequent production of lactate.

Despite inhibiting glycogen breakdown, this compound has been observed to enhance glucose flux into glycolysis in certain cell types. In ATC cells, this compound triggers glucose flux to fuel glycolysis. biorxiv.org This enhanced flux is potentially explained by a "glucose stress response" where increased glucose uptake compensates for the inhibition of glycogen catabolism. biorxiv.orgnih.gov this compound treatment has been shown to increase the expression of glucose transporters such as GLUT1, GLUT3, and GLUT4, leading to increased glucose uptake from the cell culture media. biorxiv.orgnih.gov This increased uptake provides the substrate for enhanced glycolytic activity.

A characteristic feature of increased glycolytic activity is the production and export of lactate, which leads to extracellular acidification. biorxiv.orgcenmed.com this compound has been shown to enhance the extracellular acidification rate (ECAR) and lactate production in various cell models, including 8505C ATC cells and neutrophils. biorxiv.orgnih.govfrontiersin.org While some glycolysis inhibitors like 2-DG significantly inhibit ECAR, this compound has been found to modestly but significantly enhance it. biorxiv.orgnih.gov These findings have been corroborated by extracellular lactate assays. biorxiv.orgnih.gov In neutrophils, this compound treatment significantly increased glycolysis as indicated by quantitation of lactate release. frontiersin.org

Interactive Data Table: Effect of this compound on ECAR and Lactate Production

Cell TypeThis compound TreatmentObservationSource
8505C (ATC)Not specifiedEnhances extracellular acidification rate biorxiv.orgnih.gov
8505C (ATC)Not specifiedIncreases lactate production biorxiv.orgnih.gov
NeutrophilsNot specifiedSignificantly increased lactate release frontiersin.org

Upregulation of Glucose Transporter Expression (SLC2A1/GLUT1, SLC2A3/GLUT3, SLC2A4/GLUT4)

Studies have indicated that treatment with this compound leads to an increase in the expression of key glucose transporters, specifically SLC2A1 (GLUT1), SLC2A3 (GLUT3), and SLC2A4 (GLUT4). This effect has been observed in Anaplastic Thyroid Cancer (ATC) cells. The increased expression of these transporters suggests an enhanced capacity for glucose uptake into the cells following exposure to this compound. biorxiv.orgnih.gov This increased glucose flux into the cell is noted to fuel glycolysis and lactate production and export. biorxiv.orgnih.gov

Perturbations in the Pentose Phosphate Pathway (PPP)

This compound has been shown to induce significant perturbations in the pentose phosphate pathway (PPP).

Impairment of Pentose Phosphate Pathway Activity

Inhibition of glycogenolysis by this compound has been linked to an impaired pentose phosphate pathway. biorxiv.orgnih.gov This impairment in PPP activity has been observed in ATC cells and also in HepG2 cells. biorxiv.orgnih.govnih.gov The disruption of this pathway occurs downstream of glycogenolysis inhibition. biorxiv.orgnih.gov

Reduction in Nicotinamide Adenine Dinucleotide Phosphate (NADPH) and Reduced Glutathione (B108866) (GSH) Levels

A direct consequence of the impaired pentose phosphate pathway activity induced by this compound is a reduction in the levels of key reducing agents: Nicotinamide Adenine Dinucleotide Phosphate (NADPH) and reduced glutathione (GSH). biorxiv.orgnih.gov this compound treatment decreases the available supply of NADPH and the relative amount of reduced glutathione in ATC cells. biorxiv.orgnih.gov This decrease in intracellular reducing power contributes to subsequent cellular alterations. biorxiv.orgnih.gov

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Dynamics

This compound treatment is associated with the induction of oxidative stress, characterized by changes in reactive oxygen species (ROS) dynamics.

Accumulation of Reactive Oxygen Species

Treatment with this compound enhances the relative levels of reactive oxygen species, leading to ROS accumulation. biorxiv.orgnih.gov This accumulation of ROS is a consequence of the decreased levels of NADPH and GSH resulting from the impaired pentose phosphate pathway, indicating a lack of intracellular reducing power to counteract oxidative species. biorxiv.orgnih.gov

Effects on Mitochondrial Function and Cellular Energy Status

Studies have shown that this compound can lead to significant alterations in mitochondrial function and cellular energy levels. As an inhibitor of glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose-1-phosphate, this compound impacts the availability of glucose derived from glycogen stores for metabolic processes. This inhibition can subsequently influence pathways like glycolysis and oxidative phosphorylation, which are central to cellular energy production. biorxiv.orgstjohns.eduscbt.com

Decrease in Basal Oxygen Consumption Rate (OCR)

Treatment with this compound has been observed to decrease the basal oxygen consumption rate (OCR) in various cell lines, including anaplastic thyroid cancer (ATC) cells and hepatocellular carcinoma (HCC) cells. biorxiv.orgstjohns.edunih.govnih.gov This reduction in OCR is indicative of diminished mitochondrial respiration, a key process in ATP generation through oxidative phosphorylation. For instance, studies in ATC cells treated with 50 µM this compound for 24 hours demonstrated a blunting of OCR. biorxiv.orgnih.gov Similarly, in HepG2 HCC cells, this compound treatment for 16 hours significantly decreased basal oxygen consumption. nih.gov This suggests that by inhibiting glycogenolysis, this compound limits the metabolic flux that supports mitochondrial respiration. biorxiv.orgstjohns.edunih.gov

The decrease in OCR can be illustrated by data from research studies:

Cell LineThis compound ConcentrationIncubation TimeEffect on Basal OCRSource
ATC cells50 µM24 hoursDecreased biorxiv.orgnih.gov
HepG2 cellsVarious (e.g., 75 µM)16 hoursSignificantly decreased nih.gov
Mutant IDH chondrosarcoma cellsVarious (e.g., 82.5 µM)Not specified (part of 96h treatment)Reduced researchgate.net

Reduction in Adenosine Triphosphate (ATP) Levels

Observed effects of this compound on ATP levels are summarized below:

Cell LineThis compound ConcentrationIncubation TimeEffect on ATP LevelsSource
ATC cells50 µM24 hoursDecreased biorxiv.orgnih.gov
HepG2 cellsVarious (e.g., 75 µM)16 hoursDecreased (mitochondria-linked) nih.gov
Clear cell ovarian and renal cancer lines20 µM or 100 µM24 hoursReduced pools biorxiv.org
Human myoblasts (glucose-starved)In presence of this compound2 hoursDramatic decrease in ATP-to-ADP ratio diabetesjournals.org

The combined effect of decreased basal OCR and reduced ATP levels highlights the impact of this compound on cellular energy metabolism, primarily through its action as a glycogen phosphorylase inhibitor, which disrupts the supply of glucose from glycogen to fuel mitochondrial respiration. biorxiv.orgstjohns.edunih.gov

Cellular and Molecular Responses to Cp 91149 in Disease Models

Anti-proliferative and Apoptotic Mechanisms of Action

CP-91149 exerts its anti-cancer effects through a multi-faceted mechanism that primarily involves the induction of programmed cell death (apoptosis) and the inhibition of cellular proliferation. These actions are underpinned by a series of molecular events that disrupt the normal cellular machinery required for cancer cell growth and survival.

Research has demonstrated that this compound is a potent inducer of the intrinsic apoptotic pathway in cancer cells. A key indicator of this is the cleavage of poly(ADP-ribose) polymerase (PARP), a family of proteins involved in DNA repair and programmed cell death. In response to apoptotic signals, PARP is cleaved by caspases, a family of protease enzymes that are central to the execution of apoptosis. The cleavage of PARP is considered a hallmark of apoptosis.

Treatment of anaplastic thyroid cancer (ATC) cells with this compound has been shown to lead to the cleavage of PARP, as well as the cleavage of caspases 7 and 9. This indicates the activation of the caspase cascade, which ultimately leads to the dismantling of the cell. The induction of apoptosis by this compound is a critical component of its anti-tumor activity.

The anti-proliferative and apoptotic effects of this compound translate to a significant reduction in the viability of a wide range of cancer cell lines. The effectiveness of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process by 50%.

Studies have reported the IC50 of this compound in various cell lines, highlighting its potency. For instance, in A549 non-small cell lung carcinoma cells, this compound exhibits an IC50 of 0.5 µM. nih.gov The compound's ability to reduce cell viability is not limited to a single cancer type, suggesting a broad-spectrum anti-cancer potential.

Table 1: Effect of this compound on the Viability of Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)

This table is interactive and can be sorted by clicking on the column headers.

Beyond inducing apoptosis, this compound actively inhibits the proliferation of cancer cells by interfering with the cell cycle. A key marker of cell proliferation is the protein Ki-67, which is present during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0). Treatment with this compound has been shown to reduce the levels of Ki-67 in cancer cells, indicating a decrease in the proliferative population.

Furthermore, this compound has been observed to cause a G1-phase arrest in the cell cycle. nih.gov This is characterized by an increase in the proportion of cells in the G1 phase and a corresponding reduction in the proportion of cells in the S phase. nih.gov This cell cycle arrest prevents cancer cells from replicating their DNA and proceeding to mitosis, thereby halting their proliferation. In human skin fibroblasts, this G1 arrest is associated with the inhibition of cyclin E-CDK2 activity. nih.gov

Table 2: Impact of this compound on Cell Cycle Progression

Cell Line Effect on Cell Cycle Molecular Changes
Human Skin Fibroblasts G1-phase arrest Inhibition of cyclin E-CDK2 activity nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Currently, there is no direct scientific evidence available in the reviewed literature that specifically details the effects of this compound on the impairment of cell adhesion properties. Further research is required to investigate the potential impact of this compound on cell adhesion molecules such as integrins and cadherins, and on related cellular processes.

Differential Cellular Sensitivity and Context-Dependent Responses

The efficacy of this compound is not uniform across all cell types and is influenced by the specific molecular and genetic context of the cancer cells. This differential sensitivity is particularly evident in studies involving anaplastic thyroid cancer.

Anaplastic thyroid cancer is a particularly aggressive and difficult-to-treat malignancy. Research has shown that ATC cells are sensitive to the cytotoxic effects of this compound. The compound has been demonstrated to induce apoptosis in ATC cell lines, but not in normal thyroid cells, suggesting a degree of cancer-cell selectivity. mdpi.com

The response of different ATC cell lines to this compound can vary, likely due to the inherent heterogeneity of this cancer type. For example, studies have utilized various ATC cell lines, including 8505C, CAL-62, and BHT-101, to investigate the effects of different therapeutic agents. The sensitivity of these cell lines to this compound would provide valuable insight into its potential as a targeted therapy for this devastating disease. The inhibition of glycogen (B147801) phosphorylase by this compound in ATC cells leads to an increase in reactive oxygen species and subsequent apoptosis. nih.gov

Table 3: Profile of Anaplastic Thyroid Cancer (ATC) Cell Lines Used in Research

Cell Line Origin Key Features
8505C Human anaplastic thyroid carcinoma Well-established model for ATC research
CAL-62 Human anaplastic thyroid carcinoma Used in studies of novel therapeutic agents

This table is interactive and can be sorted by clicking on the column headers.

Compound Names

Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines (A549)

Research on the A549 non-small cell lung carcinoma cell line, which exclusively expresses the brain isozyme of glycogen phosphorylase, has shown that this compound inhibits this enzyme with an IC50 of 0.5 µM. nih.gov Treatment of A549 cells with this compound results in an accumulation of glycogen, which is associated with a retardation of cell growth. nih.gov This suggests that the disruption of glycogenolysis by this compound directly impacts the proliferative capacity of these lung cancer cells.

Human Fibroblast (HSF55) and Glioblastoma (T98G) Cells

In glioblastoma cell lines, including T98G, this compound has demonstrated a significant dose-dependent and time-dependent effect on cell viability and migration. researchgate.net Inhibition of glycogen phosphorylase in these brain tumor cells leads to a reduction in both their ability to proliferate and their migratory capacity. researchgate.net Conversely, in normal human skin fibroblasts, while treatment with this compound also leads to an accumulation of glycogen, it does not broadly inhibit proliferation. nih.gov Instead, it induces a G1-phase cell cycle arrest, which is linked to the inhibition of cyclin E-CDK2 activity. nih.gov It is noteworthy that this compound had no significant effect on the basal levels of glycolysis, proliferation, or invasion in fibroblast cells when not stimulated by other factors like cancer-associated fibroblast (CAF) conditioned media. nih.gov

IDH Mutant Chondrosarcoma Cells

In patient-derived isocitrate dehydrogenase (IDH) mutant chondrosarcoma cells, this compound has been shown to effectively block glycogen degradation, leading to an impairment of tumor growth. In vitro studies have demonstrated that the sensitivity of these cells to this compound is mediated through the induction of apoptosis. In contrast, in vivo models suggest that the anti-tumor effect is driven by the induction of cellular senescence. The treatment of these chondrosarcoma cells with this compound also results in a significant reduction in their glycolytic capacity and diminishes their mitochondrial respiration rates.

Comparative Sensitivity of Cancer Cells versus Normal Cells

Studies comparing the effects of this compound on cancerous and non-cancerous cells have revealed a degree of selectivity. For instance, research on anaplastic thyroid cancer (ATC) cells showed that inhibition of glycogen phosphorylase with this compound induced apoptosis. In contrast, the same treatment did not cause significant apoptosis in normal-like thyroid cells (Nthy-ori-3-1), suggesting that ATC cells are more sensitive to the effects of this compound. Similarly, while this compound effectively retards the growth of A549 lung cancer cells, its effect on normal skin fibroblasts is a more controlled cell cycle arrest rather than a broad inhibition of proliferation. nih.gov This differential sensitivity is often linked to the expression levels of the brain isozyme of glycogen phosphorylase, with cells expressing higher levels being more susceptible to growth inhibition by this compound. nih.gov

Cell Line TypeKey Findings with this compound TreatmentReference
Hepatocellular Carcinoma (HCC) Decreased cell viability, induction of intrinsic apoptosis, mitochondrial dysfunction, reduced growth of 3D tumor spheroids.
Non-Small Cell Lung Carcinoma (A549) Glycogen accumulation, growth retardation (IC50 = 0.5 µM for brain GP isozyme). nih.gov
Glioblastoma (T98G) Significant dose- and time-dependent reduction in cell viability and migration. researchgate.net
Normal Human Fibroblasts Glycogen accumulation, G1-phase cell cycle arrest, no effect on basal proliferation or invasion. nih.govnih.gov
IDH Mutant Chondrosarcoma Impaired tumor growth, induction of apoptosis (in vitro) and cellular senescence (in vivo), reduced glycolytic capacity and mitochondrial respiration.
Anaplastic Thyroid Cancer (ATC) Induction of apoptosis.
Normal Thyroid Cells No significant induction of apoptosis.

Therapeutic Synergy and Combination Strategies with this compound

The potential of this compound is not limited to its monotherapeutic effects but also extends to its ability to synergize with other anti-cancer agents, enhancing their therapeutic efficacy.

Synergistic Effects with Multi-kinase Inhibitors (e.g., Sorafenib)

In the context of hepatocellular carcinoma, the inhibition of glycogen phosphorylase by this compound has been found to potentiate the anti-cancer effects of the multi-kinase inhibitor sorafenib (B1663141). This synergistic interaction suggests that targeting glycogen metabolism can lower the threshold for sorafenib-induced cell death in HCC cells. This combination strategy holds promise for improving the therapeutic outcomes for advanced-stage HCC, where sorafenib is a key therapeutic agent.

Combination TherapyCancer ModelObserved Synergistic EffectReference
This compound + Sorafenib Hepatocellular Carcinoma (HCC)Potentiated anti-cancer effects of sorafenib.

Drug Synergy with Pentose (B10789219) Phosphate (B84403) Pathway Inhibitors

This compound, an inhibitor of glycogen phosphorylase (GP), indirectly modulates the pentose phosphate pathway (PPP) by altering the availability of its initial substrate, glucose-6-phosphate (G6P). By blocking glycogenolysis, this compound leads to an accumulation of the glycogen monomer glucose-1-phosphate (G1P) and a subsequent decrease in the intracellular concentration of G6P. urotoday.comresearchgate.net This reduction in G6P limits the flux through the PPP, a critical metabolic route for generating NADPH and precursors for nucleotide biosynthesis. urotoday.comresearchgate.net

The inhibition of the PPP by this compound results in a decreased supply of NADPH, which is essential for maintaining a reduced state within the cell, primarily by regenerating reduced glutathione (B108866) (GSH). urotoday.comresearchgate.net Consequently, treatment with this compound can lead to lower levels of both NADPH and GSH, increasing cellular vulnerability to oxidative stress. urotoday.comresearchgate.net This mechanism suggests a synergistic potential when combined with direct inhibitors of the pentose phosphate pathway. By limiting the substrate for the PPP, this compound can enhance the effects of drugs that target key PPP enzymes, such as glucose-6-phosphate dehydrogenase (G6PD), leading to a more profound suppression of cancer cell growth and survival. researchgate.netnih.gov This combined therapeutic strategy could be particularly effective in cancers that rely heavily on the PPP to counteract high levels of reactive oxygen species (ROS) and support rapid proliferation. researchgate.net

Combined Interventions with Glucokinase Overexpression

Research in hepatocyte models has demonstrated a synergistic relationship between the pharmacological inhibition of glycogen phosphorylase by this compound and the overexpression of glucokinase. nih.gov Glucokinase and glycogen phosphorylase are two key enzymes that exert significant control over the flux of glycogen metabolism. nih.govnih.gov Targeting either enzyme individually can stimulate glycogen synthesis, but simultaneous targeting has been shown to be more effective. nih.gov

In studies using cultured hepatocytes, the combination of this compound treatment and glucokinase overexpression resulted in a greater-than-additive increase in glycogen synthesis. nih.gov The data indicated that the potency of this compound was enhanced in cells with even a twofold overexpression of glucokinase. nih.gov This combined intervention not only increased the maximal efficacy of glycogen synthesis but also demonstrated that the high control exerted by phosphorylase on this pathway is dependent on other enzymes with significant control, such as glucokinase. nih.govnih.gov

The table below summarizes the enhanced effect on glycogen synthesis when combining this compound with glucokinase overexpression.

Treatment ConditionFold Increase in Glycogen Synthesis (Approx.)Key Finding
Glucokinase Overexpression (alone)Up to 5-foldProgressive increase with higher expression levels. nih.gov
This compound (alone)7-fold (at 5 mM glucose)Potent stimulation of glycogen synthesis. nih.govnih.gov
Combined GK Overexpression + this compound> Sum of individual effectsSynergistic, more-than-additive effect on synthesis. nih.gov

This table is based on data presented in studies on hepatocyte glycogen metabolism.

Reversal of Sunitinib (B231) Resistance in Clear Cell Renal Cell Carcinoma (ccRCC) by Targeting PYGL

Acquired resistance to sunitinib, a multi-targeted tyrosine kinase inhibitor, is a major clinical obstacle in the treatment of metastatic clear cell renal cell carcinoma (ccRCC). researchgate.netfrontiersin.org Recent integrated genomic and proteomic analyses have identified the liver isoform of glycogen phosphorylase, PYGL, as a key factor in this resistance mechanism. researchgate.netresearchgate.net Studies have shown that PYGL expression is significantly increased in sunitinib-resistant ccRCC cell lines. researchgate.netresearchgate.net

Targeting PYGL with its inhibitor, this compound, has been demonstrated to restore drug sensitivity in these resistant cells. researchgate.netresearchgate.net The combination of sunitinib and this compound shows a greater synergistic effect in sunitinib-resistant ccRCC cells compared to the non-resistant parental cell lines. researchgate.net This suggests that the high expression of PYGL in ccRCC cells confers acquired resistance to sunitinib. researchgate.net The mechanism is linked to the metabolic reprogramming that allows cancer cells to survive the therapeutic pressures of sunitinib. nih.govresearchgate.net By inhibiting PYGL, this compound disrupts this adaptive metabolic state, thereby re-sensitizing the cancer cells to sunitinib's therapeutic effects. researchgate.netresearchgate.net These findings establish PYGL as a novel therapeutic target to overcome sunitinib resistance in ccRCC. researchgate.net

Modulation of Cellular Metabolism under Glucose-Deprived Conditions

Under conditions of glucose deprivation, cells typically break down glycogen stores to maintain energy homeostasis. This compound directly counteracts this survival mechanism by impairing glycogenolysis. researchgate.net In cultured human muscle cells, this compound was shown to effectively block the breakdown of glycogen that is normally induced by the absence of glucose. researchgate.net

Interestingly, the metabolic effects of this compound extend beyond simple inhibition of glycogen breakdown. Research has shown that this compound also promotes the dephosphorylation and subsequent activation of glycogen synthase (GS), the key enzyme for glycogen synthesis. researchgate.net This activation, however, occurs exclusively in cells that are deprived of glucose and are not already replete with glycogen. researchgate.net This suggests a regulatory feedback loop where the presence of glycogen itself inhibits the this compound-mediated activation of glycogen synthase. researchgate.net Therefore, under glucose-deprived conditions, this compound shifts cellular metabolism by not only preventing the use of existing glycogen stores but also priming the cell for glycogen resynthesis, a process that could be beneficial for recovery once glucose becomes available again. researchgate.net

Investigations into Isoform-Specific Targeting of PYGB and PYGL in Cancer

The three isoforms of glycogen phosphorylase—PYGB (brain), PYGL (liver), and PYGM (muscle)—are differentially expressed across various tissues and cancer types, presenting opportunities for isoform-specific therapeutic targeting. researchgate.net

In several cancer models, PYGB has been identified as a crucial enzyme for tumor progression. For instance, in hepatocellular carcinoma (HCC), PYGB expression is significantly higher in tumor tissues compared to normal tissues and is associated with a poor prognosis. researchgate.net Inhibition of GP with this compound, which targets PYGB, significantly suppressed HCC cell proliferation. researchgate.net Similarly, in non-small-cell lung cancer and ovarian cancer, PYGB plays a critical role in glycogen utilization and cell proliferation. Studies on breast cancer have shown that cancer cells utilize glycogen stores under hypoxic conditions specifically via PYGB, not PYGL, to promote metastatic phenotypes. Knockdown of PYGB, but not PYGL, inhibited the invasive potential of breast cancer cells.

Conversely, PYGL has been identified as the predominant isoform in other cancers, such as glioblastoma. researchgate.net As discussed previously, PYGL is also a key target for overcoming sunitinib resistance in clear cell renal cell carcinoma. researchgate.net The differential reliance on specific GP isoforms across various cancers underscores the importance of a targeted approach. Developing isoform-specific inhibitors could potentially maximize therapeutic efficacy while minimizing off-target effects, for example, by selectively targeting PYGB in cancer cells over PYGL, which is predominantly expressed in the liver. urotoday.com

The following table summarizes the primary glycogen phosphorylase isoforms implicated in different cancer types based on research findings.

Cancer TypePredominant/Key IsoformRole in Cancer ProgressionReference
Hepatocellular Carcinoma (HCC)PYGBHigh expression correlates with poor prognosis; promotes proliferation. researchgate.net
Breast CancerPYGBPromotes metastatic phenotypes under hypoxic conditions.
Non-Small-Cell Lung CancerPYGBImportant for glycogen utilization and cell proliferation.
Ovarian CancerPYGBHigh expression correlates with poor prognosis; promotes proliferation and invasion.
GlioblastomaPYGLMost predominant isoform identified in studied cell lines. researchgate.net
Clear Cell Renal Cell Carcinoma (ccRCC)PYGLHigh expression confers resistance to sunitinib. researchgate.netresearchgate.net

In Vivo Efficacy and Pharmacological Evaluation of Cp 91149

Preclinical Models of Diabetes Mellitus

CP-91149 has been evaluated in several preclinical models to determine its efficacy as a potential therapeutic agent for type 2 diabetes. These studies have primarily focused on its ability to lower plasma glucose by inhibiting hepatic glycogen (B147801) phosphorylase.

The glucose-lowering effects of this compound have been demonstrated in established genetic models of obesity and type 2 diabetes, such as the ob/ob and db/db mice. meliordiscovery.commeliordiscovery.comsygnaturediscovery.com In diabetic ob/ob mice, a single oral administration of this compound resulted in a rapid and significant dose-dependent decrease in plasma glucose concentrations within 3 hours. nih.gov At a dose of 50 mg/kg, the compound lowered plasma glucose by 100–120 mg/dl, reducing it to near-normal levels. nih.govuni.lunih.gov Significant glucose lowering was also observed at a 25 mg/kg dose. nih.govselleckchem.com

Effect of a Single Oral Dose of this compound on Plasma Glucose in ob/ob Mice (3 hours post-dose)
Dose (mg/kg)Plasma Glucose Reduction (mg/dl)Outcome
25Statistically Significant Lowering-
50100 - 120Normalization of blood glucose

The primary mechanism for the glucose-lowering action of this compound is the inhibition of hepatic glycogenolysis, the process of breaking down glycogen to release glucose into the bloodstream. nih.gov Studies confirmed this mechanism in vivo. In ob/ob mice, treatment with this compound was associated with a 23% increase in the net content of hepatic glycogen over a 3-hour period, which coincided with the observed reduction in plasma glucose. nih.gov

To further verify this, a more sensitive method involving pre-labeling the liver glycogen with ¹⁴C-glucose was employed. nih.govnih.gov Following the administration of this compound, there was a marked reduction in the breakdown of this ¹⁴C-labeled glycogen. nih.govnih.gov This directly demonstrates that the observed reduction in blood glucose is a result of the compound's ability to inhibit the breakdown of liver glycogen in vivo. nih.govuni.lunih.gov This targeted action supports the role of glycogenolysis inhibitors in managing hyperglycemia. nih.govuni.lu

A crucial aspect of the pharmacological evaluation of this compound was its effect on animals with normal blood glucose levels. In normoglycemic, non-diabetic mice, oral administration of this compound at doses up to 100 mg/kg did not result in any lowering of blood glucose. nih.govuni.lunih.gov Even in the diabetic ob/ob mice that experienced significant glucose reduction, hypoglycemia (blood glucose <60 mg/dl) was not observed at any tested dose. nih.govselleckchem.com This suggests a glucose-dependent mechanism of action, where the inhibitor's potency may decrease as glucose concentrations fall, thereby diminishing the risk of hypoglycemia, a significant concern with many diabetes therapies. nih.gov

The Goto-Kakizaki (GK) rat is a non-obese, spontaneous model of type 2 diabetes. researchgate.netfrontiersin.org In studies involving non-fasted GK rats, the administration of this compound in combination with another compound, CS-917, demonstrated a synergistic effect. selleckchem.com This combination suppressed the reduction of hepatic glycogen and led to a greater decrease in plasma glucose than when CS-917 was administered alone. selleckchem.com

Efficacy in Cancer Xenograft Models

Beyond its metabolic effects, this compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit glycogen phosphorylase, an enzyme also implicated in cancer cell metabolism.

Anaplastic thyroid cancer (ATC) is an aggressive and highly lethal form of cancer. plos.orgmdpi.com The efficacy of this compound was tested in an in vivo xenograft model where nude mice were subcutaneously injected with 8505C ATC cells. nih.gov Once tumors were established, daily administration of this compound at 50 mg/kg severely blunted and notably stunted tumor growth over a 22-day period. nih.gov The study demonstrated that inhibiting glycogen metabolism with this compound can significantly impair tumor growth in this aggressive cancer model. nih.gov

Effect of this compound on Anaplastic Thyroid Cancer Xenografts
ModelCell LineCompoundKey Finding
Nude Mouse Xenograft8505C (ATC)This compoundSignificantly inhibited and stunted tumor growth

Retardation of Tumor Growth in Hepatocellular Carcinoma Models

The compound this compound, an inhibitor of the enzyme glycogen phosphorylase (GP), has been investigated for its effects on hepatocellular carcinoma (HCC). nih.gov Pharmacological inhibition of this enzyme with this compound has been shown to reduce the viability of HCC cells. nih.gov The mechanism of action involves the induction of cancer cell death through the intrinsic apoptotic pathway. nih.gov

In studies utilizing three-dimensional (3D) tumor spheroid models of the HepG2 human liver cancer cell line, treatment with this compound resulted in a dose- and time-dependent decrease in growth. nih.gov This inhibition of glycogen catabolism was found to alter mitochondrial morphology and function, decrease the glycolytic reserve, and reduce the pentose (B10789219) phosphate (B84403) pathway, ultimately leading to apoptosis. nih.gov

Furthermore, in a tumor model, the combination of this compound with sorafenib (B1663141), a multi-kinase inhibitor used in HCC treatment, resulted in significant tumor suppression. nih.gov These findings suggest that targeting glycogen metabolism via glycogen phosphorylase B (PYGB), an isoform highly expressed in HCC, could be a viable therapeutic strategy. nih.govfrontiersin.org

Table 1: Effect of this compound on HepG2 3D Tumor Spheroid Growth

Treatment GroupObservation PeriodOutcome
Control12 DaysContinuous spheroid growth
This compound (25-75 μM)12 DaysDose-dependent reduction in spheroid growth

This table is based on data indicating that this compound treatment decreased the growth of HepG2 3D tumor spheroids in a dose- and time-dependent manner. nih.gov

Impairment of Tumor Growth in IDH Mutant Chondrosarcoma

The efficacy of this compound has been evaluated in in vivo models of isocitrate dehydrogenase (IDH) mutant chondrosarcoma, a type of cartilage malignancy. nih.gov Chondrosarcomas with IDH mutations exhibit significant glycogen accumulation. nih.gov The use of this compound, which blocks the degradation of glycogen by inhibiting glycogen phosphorylase (PYGL), has been shown to impair tumor growth in these models. nih.gov

In a study involving patient-derived xenograft (PDX) tumors, a 15-day treatment period with this compound led to a notable reduction in several key tumor growth metrics. researchgate.net The observed anti-tumor effect was not primarily due to apoptosis but rather the induction of cellular senescence, a state of irreversible cell cycle arrest. nih.govnih.gov This was evidenced by an increase in markers of senescence such as DEC1 and p21, alongside a reduction in BrdU incorporation, which indicates decreased cell proliferation. researchgate.net The findings suggest that mutant IDH chondrosarcoma cells are particularly dependent on their glycogen stores for metabolic processes, making them sensitive to glycogenolysis blockade. nih.gov

Table 2: In Vivo Efficacy of this compound in IDH Mutant Chondrosarcoma PDX Model

MetricOutcome
Tumor SizeReduction observed after 15-day treatment
Tumor GrowthReduction observed after 15-day treatment
Tumor WeightReduction observed after 15-day treatment
Tumor VolumeReduction observed after 15-day treatment

This table summarizes findings from a 15-day in vivo study on patient-derived xenograft (PDX) tumors. researchgate.net

Assessment of Blood-Brain Barrier Permeability

This compound has been reported to cross the blood-brain barrier. biorxiv.org This characteristic is significant for its potential application in treating brain cancers. biorxiv.org The compound is an inhibitor of all three isoforms of glycogen phosphorylase (PYG), including the brain isoform (PYGB). biorxiv.orgnih.gov The ability of this compound to inhibit the brain isozyme of glycogen phosphorylase has been demonstrated in A549 non-small cell lung carcinoma cells, which express this particular isoform. nih.gov The capacity to penetrate the central nervous system suggests that the compound could be evaluated for its therapeutic effects on brain tumors that rely on glycogen metabolism. biorxiv.org

Advanced Methodological Approaches in Cp 91149 Research

In Vitro Glycogen (B147801) Phosphorylase Enzyme Activity Assays

In vitro assays are fundamental to characterizing the direct interaction between CP-91149 and its molecular target, glycogen phosphorylase (GP). These assays allow for a controlled assessment of the compound's inhibitory effects on enzyme activity.

The initial discovery of this compound as a potent inhibitor of human liver glycogen phosphorylase a (HLGPa) was the result of an extensive high-throughput screening (HTS) campaign. nih.gov More than 300,000 compounds were evaluated to identify molecules with the desired inhibitory activity. nih.gov HTS methodologies are essential in modern drug discovery for efficiently screening large compound libraries. These methods are typically automated and miniaturized to allow for the rapid and cost-effective testing of numerous substances. The identification of this compound from such a vast collection of compounds underscores the power of HTS in discovering novel therapeutic agents. nih.gov Optimized and standardized HTS assays are crucial for ensuring the reproducibility and comparability of results, which is vital for the discovery of new potential GP inhibitors. semanticscholar.org

Spectrophotometric and colorimetric assays are key techniques for studying the enzyme kinetics of glycogen phosphorylase and the inhibitory effects of compounds like this compound. semanticscholar.org These methods typically measure the rate of product formation or substrate depletion, which is detected by a change in absorbance or color. For glycogen phosphorylase, one common colorimetric method follows the release of glucose-1-phosphate from glycogen. semanticscholar.org Continuous spectrophotometric methods have also been developed, which can monitor the reaction in real-time, providing detailed kinetic data. nih.gov These assays are instrumental in determining kinetic parameters and understanding the mechanism of inhibition. For instance, they can be used to assess how the presence of substrates or allosteric effectors, like glucose, influences the inhibitory potency of this compound. semanticscholar.org

A critical parameter for quantifying the potency of an inhibitor is its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 value for this compound has been determined under various conditions. Against human liver glycogen phosphorylase a (HLGPa), this compound exhibited a potent IC50 of 0.13 µM in the presence of a physiological glucose concentration of 7.5 mM. nih.govuni.lu Its potency is notably influenced by glucose, being 5- to 10-fold less potent in the absence of glucose. nih.govuni.luselleckchem.com This synergistic effect with glucose is a key characteristic of its inhibitory action. semanticscholar.org this compound has also been shown to inhibit other isoforms of glycogen phosphorylase, including the human muscle phosphorylase a and b with IC50 values of 0.2 µM and ~0.3 µM, respectively, and the brain isozyme with an IC50 of 0.5 µM. selleckchem.comcapes.gov.br In the context of inhibiting glucagon-stimulated glycogenolysis in primary human hepatocytes, this compound has an estimated IC50 of 2.1 µM. nih.govuni.luresearchgate.net

Enzyme/ProcessCell Type/ConditionIC50 Value
Human Liver Glycogen Phosphorylase a (HLGPa)In the presence of 7.5 mM glucose0.13 µM
Human Muscle Phosphorylase a-0.2 µM
Human Muscle Phosphorylase b-~0.3 µM
Brain Glycogen PhosphorylaseA549 cells0.5 µM
Glucagon-Stimulated GlycogenolysisPrimary human hepatocytes2.1 µM

Cell-Based Assays for Glycogen Metabolism

To understand the physiological effects of this compound beyond its direct interaction with the purified enzyme, cell-based assays are employed. These assays provide insights into how the compound affects glycogen metabolism within a cellular context.

Several methods are utilized to quantitatively assess the impact of this compound on intracellular glycogen levels. A common technique involves pre-labeling cellular glycogen stores with ¹⁴C-glucose. nih.govrsc.org The amount of radiolabeled glycogen can then be quantified after experimental manipulations, providing a direct measure of glycogen synthesis or breakdown. nih.govrsc.org For instance, treatment of primary human hepatocytes with this compound was found to increase basal ¹⁴C-glycogen content by 44%. nih.govresearchgate.net In diabetic ob/ob mice, this compound administration was associated with a 23% increase in net hepatic glycogen content. nih.gov Other studies have observed significant glycogen accumulation in cell lines like A549 and HSF55 following treatment with this compound. selleckchem.com These findings, derived from various quantitative methods, consistently demonstrate that by inhibiting glycogen phosphorylase, this compound promotes the accumulation of intracellular glycogen. nih.govselleckchem.com

Evaluation of Glycogen Synthesis Pathways

Research into this compound's effect on glycogen metabolism has centered on its ability to modulate the enzymes controlling glycogen synthesis and breakdown. As an inhibitor of glycogen phosphorylase, this compound is expected to decrease glycogenolysis and consequently promote glycogen accumulation.

Studies in cultured human muscle cells have shown that this compound treatment effectively impairs glycogen breakdown. nih.gov This is achieved by decreasing the activity of muscle glycogen phosphorylase (GP). The inhibitory action of this compound involves two key mechanisms: it facilitates the conversion of the active, phosphorylated form of GP (GP a) to its less active, dephosphorylated form (GP b), and it directly inhibits the activity of GP a and the AMP-mediated activation of GP b. nih.gov

Interestingly, this compound also promotes the dephosphorylation and activation of glycogen synthase (GS), the key enzyme responsible for glycogen synthesis. nih.govresearchgate.net This effect, however, is observed specifically in glucose-deprived cells. nih.govresearchgate.net In hepatocytes, the inactivation of phosphorylase by this compound leads to a sequential activation of glycogen synthase. researchgate.netnih.gov This dual action of inhibiting glycogen breakdown and promoting its synthesis underscores the compound's potent effect on glycogen metabolism.

The impact of this compound on glycogen synthesis is also influenced by glucose concentration. In hepatocytes, this compound increased glycogen synthesis by 7-fold at a low glucose concentration (5 mM) and by 2-fold at a higher glucose concentration (20 mM). researchgate.netnih.gov This suggests that the compound's efficacy is modulated by the cellular glucose environment.

Furthermore, research has explored the synergistic effects of this compound with other metabolic regulators. For instance, the combined effect of glucokinase overexpression and this compound treatment in hepatocytes resulted in a greater increase in glycogen synthesis than either intervention alone. nih.gov This indicates that simultaneously targeting multiple points in the glycogen metabolism pathway can lead to enhanced therapeutic effects.

Table 1: Effect of this compound on Glycogen Metabolism Markers

Cell Type Marker Effect of this compound Reference
Cultured Human Muscle Cells Glycogen Phosphorylase (GP) Activity Decreased nih.gov
Cultured Human Muscle Cells Glycogen Synthase (GS) Activity Increased (in glucose-deprived cells) nih.govresearchgate.net
Hepatocytes Glycogen Synthase (GS) Activity Sequentially activated after phosphorylase inactivation researchgate.netnih.gov
Hepatocytes Glycogen Synthesis 7-fold increase at 5 mM glucose researchgate.netnih.gov
Hepatocytes Glycogen Synthesis 2-fold increase at 20 mM glucose researchgate.netnih.gov

Characterization of Cellular Phenotypic Responses

The cellular response to this compound extends beyond its direct effects on glycogen metabolism, influencing cell viability, proliferation, and cell cycle progression. A variety of assays have been utilized to characterize these phenotypic changes.

Cell Viability Assays (e.g., Trypan Blue Exclusion)

While specific studies detailing the use of Trypan Blue exclusion for this compound are not prevalent in the reviewed literature, the assessment of cell viability is a fundamental aspect of characterizing the effects of any compound. Assays such as Trypan Blue exclusion work on the principle that viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. This method provides a straightforward count of live and dead cells in a population. Other common viability assays include those based on metabolic activity, such as MTT or XTT assays, which measure the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product.

Apoptosis Detection through PARP and Caspase Cleavage Analysis

Currently, there is a lack of specific research in the public domain detailing the direct effects of this compound on the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases, which are hallmark indicators of apoptosis. Apoptosis is a programmed cell death pathway crucial for tissue homeostasis. The execution phase of apoptosis involves the activation of a cascade of cysteine proteases known as caspases. Activated caspases, such as caspase-3, cleave a variety of cellular substrates, including PARP. The cleavage of PARP by caspases is a well-established marker of apoptosis. While the broader effects of this compound on cell fate have been investigated, dedicated studies focusing on its role in inducing or inhibiting apoptosis through the analysis of PARP and caspase cleavage are not yet available.

Cell Proliferation Assays (e.g., Ki-67 Staining, Cell Counting)

The impact of this compound on cell proliferation has been investigated, revealing an inhibitory effect in certain cell types. In A549 non-small cell lung carcinoma cells, which express the brain isozyme of glycogen phosphorylase, treatment with this compound led to growth retardation. mdpi.com This growth inhibition was correlated with the accumulation of glycogen. mdpi.com

Ki-67 is a nuclear protein associated with cell proliferation and is present during all active phases of the cell cycle (G1, S, G2, and mitosis) but absent from resting cells (G0). Staining for Ki-67 is a common method to assess the proliferative fraction of a cell population. Although the principle of Ki-67 staining is well-established for proliferation assays, specific studies detailing its use to quantify the anti-proliferative effects of this compound are not extensively documented in the available literature. Cell counting over time is another direct method to assess proliferation, and the observed growth retardation in A549 cells treated with this compound suggests a lower cell count compared to untreated controls over the same period.

Cell Cycle Analysis via Propidium (B1200493) Iodide Staining and Flow Cytometry

This compound has been shown to influence the cell cycle in normal human skin fibroblasts (HSF55 cells). researchgate.net Treatment with the compound resulted in an increase in the percentage of cells in the G1 phase of the cell cycle, accompanied by a significant reduction in the S-phase population. researchgate.net This suggests that this compound can induce a G1-phase cell cycle arrest.

This analysis is typically performed using propidium iodide (PI) staining followed by flow cytometry. PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the distribution of fluorescence intensity in a population of cells, one can distinguish between cells in the G1 phase (with 2N DNA content), S phase (with intermediate DNA content), and G2/M phase (with 4N DNA content). The observed G1 arrest in HSF55 cells treated with this compound was correlated with an increased expression of the cell cycle inhibitors p21 and p27. researchgate.net

Table 2: Effect of this compound on Cell Cycle Distribution in HSF55 Cells

Cell Cycle Phase Effect of this compound Treatment Reference
G1 Phase Increased percentage of cells researchgate.net
S Phase Significant reduction in cell population researchgate.net
Correlated Protein Expression Increased expression of p21 and p27 researchgate.net

Assessment of Cell Adhesion Properties

There is currently no specific research available in the public domain that has investigated the effects of the chemical compound this compound on cell adhesion properties. Cell adhesion, the process by which cells interact and attach to neighboring cells or the extracellular matrix, is a complex process mediated by various cell adhesion molecules. Methodologies to assess cell adhesion often involve assays that measure the attachment of cells to a substrate or the force required to detach them. While the broader cellular effects of this compound have been a subject of study, its specific impact on cell adhesion remains an uninvestigated area of research.

Research into the effects of this compound, an inhibitor of glycogen phosphorylase, has employed a variety of advanced techniques to understand its impact on cellular metabolism. These methods facilitate a detailed analysis of metabolic flux and the profiling of key metabolites, providing insight into the compound's mechanism of action.

Metabolic Flux and Metabolite Profiling Techniques

The inhibition of glycogen phosphorylase by this compound triggers significant shifts in cellular glucose metabolism. To elucidate these changes, researchers have utilized targeted metabolite profiling to measure the levels of critical intermediates in glucose pathways.

As a direct consequence of inhibiting glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose-1-phosphate (G1P), treatment with this compound leads to a significant alteration in the intracellular concentrations of key glucose phosphates. biorxiv.orgnih.gov Studies have confirmed that in cancer cells treated with this compound, there is a substantial accumulation of G1P, the direct substrate of the inhibited enzyme. biorxiv.orgnih.gov Concurrently, these studies observed a decrease in the levels of glucose-6-phosphate (G6P), the subsequent intermediate which links glycogenolysis to glycolysis and the pentose (B10789219) phosphate (B84403) pathway. biorxiv.orgnih.gov This demonstrates a clear metabolic bottleneck at the point of glycogen phosphorylase activity.

Table 1: Effect of this compound on Glucose Phosphate Levels

Metabolite Effect of this compound Treatment Cell Line Reference
Glucose-1-Phosphate (G1P) Increase 8505C (Anaplastic Thyroid Cancer) biorxiv.orgnih.gov

A key characteristic of altered glucose metabolism is the rate of lactate (B86563) production and the consequent acidification of the extracellular environment, often measured as the extracellular acidification rate (ECAR). Research has shown that cells treated with this compound exhibit an enhanced ECAR and increased lactate production. biorxiv.orgnih.gov This suggests that despite the block in glycogenolysis, cells compensate by upregulating glycolysis, leading to a higher rate of pyruvate (B1213749) conversion to lactate. nih.gov This metabolic reprogramming highlights a cellular stress response to the inhibition of glycogen utilization. nih.gov

Table 2: Impact of this compound on Glycolytic Output

Parameter Effect of this compound Treatment Cell Line Reference
Lactate Production Increase 8505C (Anaplastic Thyroid Cancer) biorxiv.orgnih.gov

The pentose phosphate pathway, which branches from glycolysis at the level of G6P, is the primary source of cellular NADPH. This reducing equivalent is crucial for maintaining the pool of reduced glutathione (B108866) (GSH), a key antioxidant. Investigations into this compound's effects revealed that the compound leads to a decrease in the available supply of NADPH. biorxiv.orgnih.gov Consequently, this reduction in NADPH impairs the regeneration of GSH from its oxidized form, resulting in a decrease in the relative amount of reduced glutathione. biorxiv.orgnih.gov This disruption of the cellular redox balance is a significant downstream effect of glycogen phosphorylase inhibition. nih.gov

Table 3: this compound Effects on Cellular Redox State

Metabolite Effect of this compound Treatment Cell Line Reference
NADPH Decrease 8505C (Anaplastic Thyroid Cancer) biorxiv.orgnih.gov

Cellular energy status is critically dependent on mitochondrial respiration and ATP production. The oxygen consumption rate (OCR) is a direct measure of mitochondrial activity. Studies have consistently demonstrated that treatment with this compound decreases the basal oxygen consumption rate in cancer cells. biorxiv.orgnih.gov This impairment of mitochondrial function leads to a corresponding decrease in the levels of ATP. biorxiv.orgnih.govbiorxiv.org In some cell lines, a reduction in ATP derived from both glycolysis and mitochondrial oxidative phosphorylation has been observed, with a more acute effect on the latter. biorxiv.org This indicates that inhibiting glycogenolysis not only affects glycolytic flux but also has profound consequences for mitochondrial energy production.

Table 4: Influence of this compound on Cellular Energetics

Parameter Effect of this compound Treatment Cell Lines Reference
Basal Oxygen Consumption Rate (OCR) Decrease 8505C (Anaplastic Thyroid Cancer), HepG2 biorxiv.orgnih.govnih.gov

Table 5: this compound and Glucose Uptake

Effect of this compound Treatment Cell Line Reference
Increase 8505C (Anaplastic Thyroid Cancer) biorxiv.orgnih.gov

Molecular and Gene Expression Analysis

The metabolic alterations induced by this compound are often underpinned by changes at the molecular and gene expression levels. To compensate for the inhibition of glycogenolysis, cells can modulate the expression of genes involved in glucose transport.

In anaplastic thyroid cancer cells, treatment with this compound was found to increase the expression of several glucose transporter genes. biorxiv.orgnih.gov Specifically, the expression of SLC2A1 (encoding GLUT1), SLC2A3 (encoding GLUT3), and SLC2A4 (encoding GLUT4) was upregulated. biorxiv.orgnih.gov This "glucose stress response" is a plausible explanation for the observed increase in glucose uptake, as the cell attempts to import more glucose from the environment to meet its energy demands when intracellular glycogen stores are inaccessible. nih.gov

Furthermore, the efficacy of this compound as a growth inhibitor has been linked to the expression level of its target enzyme. Studies across numerous tumor cell lines have shown that cells expressing high levels of the brain isozyme of glycogen phosphorylase (PYGB) are more susceptible to growth inhibition by this compound, which correlates with glycogen accumulation. nih.gov Analysis of the NCI-60 cell line panel identified a correspondence between brain GP protein levels, its mRNA expression, and the sensitivity to CP-91,149, suggesting that the expression level of the target protein can be a determinant of the compound's cytostatic effects. nih.gov

Western Blotting for Protein Expression (e.g., PARP, Caspases, Ki-67, p21, p27, Glucose Transporters)

Western blotting has been a key technique to investigate the effects of this compound on proteins involved in apoptosis and cell proliferation. In studies on anaplastic thyroid cancer (ATC) cells, treatment with this compound has been shown to induce apoptosis, as evidenced by the increased levels of cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved caspases 9 and 7. Concurrently, a decrease in the proliferation marker Ki-67 was observed, suggesting an anti-proliferative effect of the compound.

Furthermore, research indicates that this compound treatment can lead to a G1-phase cell cycle arrest in normal skin fibroblasts. nih.gov This cell cycle inhibition is associated with an increased expression of the cyclin-dependent kinase inhibitors p21 and p27. selleckchem.com While the precise method for determining p21 and p27 protein levels was not specified in the available literature, Western blotting is a standard technique for such analyses.

Specific data on the use of Western blotting to analyze the expression of glucose transporters in response to this compound is not detailed in the currently available research.

Table 1: Effects of this compound on Protein Expression in Anaplastic Thyroid Cancer Cells

ProteinMethodObserved EffectImplication
Cleaved PARPWestern BlotIncreasedInduction of apoptosis
Cleaved Caspase 9Western BlotIncreasedInduction of apoptosis
Cleaved Caspase 7Western BlotIncreasedInduction of apoptosis
Ki-67Western BlotDecreasedInhibition of proliferation

Gene Expression Analysis (e.g., SLC2A1, SLC2A3, SLC2A4, PYGB, PYGL)

While this compound is known to inhibit the activity of glycogen phosphorylase, particularly the brain isozyme (PYGB), detailed studies on its direct effects on the gene expression of PYGB or the liver isozyme (PYGL) are not extensively documented in the available literature. nih.gov Similarly, there is a lack of specific research detailing the impact of this compound on the gene expression of glucose transporters such as SLC2A1 (GLUT1), SLC2A3 (GLUT3), and SLC2A4 (GLUT4). The expression of these genes is known to be relevant in both cancer and diabetes, the primary areas of investigation for this compound. nih.govnih.govmdpi.com

Gene Silencing Studies Using Small Interfering RNA (siRNA)

Gene silencing using small interfering RNA (siRNA) has been utilized to validate the targets of this compound and to understand the functional consequences of inhibiting specific proteins. In a notable study, siRNA was employed to knock down the expression of PYGB in anaplastic thyroid cancer cells. The results of this genetic knockdown were then compared to the pharmacological inhibition achieved with this compound. This approach helps to confirm that the observed cellular effects of this compound, such as increased glycogen accumulation and induced apoptosis, are indeed a consequence of targeting glycogen phosphorylase. nih.gov

Chromatin Immunoprecipitation (ChIP) Assays for Transcriptional Regulation

Currently, there are no available studies that have specifically employed Chromatin Immunoprecipitation (ChIP) assays to investigate the role of this compound in transcriptional regulation. While ChIP is a powerful technique for studying protein-DNA interactions and epigenetic modifications, its application in the context of this compound research has not yet been reported in the scientific literature. mdpi.com

In Vivo Study Design and Endpoint Assessment in Disease Models

Selection and Characterization of Animal Models (Diabetic Rodents, Cancer Xenografts)

The in vivo evaluation of this compound has been conducted in well-characterized animal models of type 2 diabetes and cancer.

Diabetic Rodent Models:

Leptin-deficient (ob/ob) mice: These mice are a model of type 2 diabetes characterized by obesity and mild hyperglycemia. nih.govdiabetesjournals.org They exhibit features of peripheral diabetic neuropathy, making them a suitable model to study the complications of diabetes. nih.gov The ob/ob mouse model has been instrumental in demonstrating the glucose-lowering effects of this compound. nih.gov

Goto-Kakizaki (GK) rats: This is a non-obese model of type 2 diabetes that is established through selective inbreeding for glucose intolerance. nih.govnih.govdiscovery.csiro.au GK rats exhibit impaired insulin (B600854) secretion and insulin resistance. nih.govnih.gov They are used to study the long-term complications of diabetes, including nephropathy and retinopathy. taconic.com

Cancer Xenograft Models:

Anaplastic Thyroid Cancer (ATC) Xenografts: To study the anti-cancer effects of this compound, patient-derived xenograft (PDX) models of ATC have been developed. nih.govaacrjournals.orgoup.comjove.comwindows.net These models involve the subcutaneous implantation of fresh tumor tissue from patients into immunocompromised mice. oup.com These PDX models are characterized to ensure they retain the genetic and histopathological features of the original patient tumor. aacrjournals.orgoup.com

Quantification of Plasma Glucose Concentrations

A primary endpoint in the in vivo studies of this compound, particularly in diabetic models, is the quantification of plasma glucose concentrations. Following oral administration of this compound to diabetic ob/ob mice, a rapid and significant lowering of plasma glucose has been observed. nih.gov For instance, a reduction of 100-120 mg/dl was noted within 3 hours of administration, without inducing hypoglycemia. nih.gov This effect was not seen in normoglycemic, non-diabetic mice. nih.gov The glucose-lowering effect is attributed to the inhibition of hepatic glycogenolysis, which was confirmed by measuring the breakdown of 14C-labeled liver glycogen. nih.gov

Table 2: In Vivo Glucose Lowering Effect of this compound in ob/ob Mice

Animal ModelTreatmentTime PointChange in Plasma GlucoseKey Finding
Diabetic ob/ob miceThis compound3 hours↓ 100-120 mg/dlSignificant glucose lowering without hypoglycemia
Normoglycemic miceThis compound-No significant changeSelective action in diabetic state

Measurement of Tumor Volume and Growth Inhibition

In preclinical oncology research, the precise measurement of tumor volume is critical for assessing the efficacy of therapeutic agents like this compound. Standard methods involve the use of calipers to measure the length and width of subcutaneous xenograft tumors. nih.govbiorxiv.org The tumor volume is then commonly estimated using the formula V = 0.5 × L × W², where L is the tumor length and W is the tumor width. nih.gov While straightforward and widely used, this method's accuracy can be limited by tumor irregularity and inter-operator variability. nih.gov

To enhance accuracy and reproducibility, advanced imaging technologies are increasingly employed. nih.gov Techniques such as high-frequency ultrasound, magnetic resonance imaging (MRI), and optical 3D scanning provide more accurate and detailed assessments of tumor burden compared to manual caliper measurements. biorxiv.orgnih.govplos.org These methods allow for the non-invasive, longitudinal monitoring of tumor response to treatment, providing robust data on growth inhibition. plos.org

In studies involving this compound, these measurement techniques are vital for quantifying its anti-proliferative effects in vivo. For instance, in a xenograft model of anaplastic thyroid cancer (ATC), treatment with this compound was shown to significantly stunt tumor growth. biorxiv.org Similarly, research on hepatocellular carcinoma (HCC) has utilized tumor growth curves to demonstrate the inhibitory effects of this compound, both alone and in combination with other agents. researchgate.net The data gathered from these methodologies are essential for determining the compound's potential as an anti-cancer agent. nih.gov

Table 1: Methodologies for Tumor Volume Measurement in Preclinical Research
Measurement MethodPrincipleAdvantagesLimitationsRelevance to this compound Research
Manual CalipersExternal measurement of tumor length (L) and width (W) to calculate volume, often with the formula V = 0.5 x L x W². nih.govSimple, rapid, and low-cost. nih.govProne to inter-operator variability; less accurate for irregularly shaped tumors. nih.govCommonly used for initial in vivo screening of tumor growth inhibition. biorxiv.orgresearchgate.net
Ultrasound ImagingUses high-frequency sound waves to create cross-sectional images, allowing for three-dimensional measurement. plos.orgNon-invasive, provides real-time imaging, more accurate and reproducible than calipers. nih.govplos.orgRequires specialized equipment and trained personnel. nih.govProvides precise longitudinal data on tumor response to this compound treatment.
Optical 3D ScanningUtilizes laser scanning to create a precise three-dimensional model of the tumor. biorxiv.orgHighly accurate, eliminates operator-to-operator errors, correlates well with actual tumor weight. biorxiv.orgRequires specific scanning equipment.Offers a robust method for quantifying subtle changes in tumor volume during this compound therapy.
Magnetic Resonance Imaging (MRI)Uses magnetic fields and radio waves to generate detailed images of soft tissues. nih.govProvides high-resolution, three-dimensional data without the need for exogenous contrast materials. nih.govHigh cost and time-consuming, limiting routine use for large cohorts. nih.govServes as a "gold standard" for validating other measurement techniques in key this compound studies.

Histopathological Analysis (e.g., PAS Staining for Tissue Glycogen)

Histopathological analysis is a cornerstone of cancer research, providing critical insights into the cellular effects of therapeutic compounds. For this compound, a key analytical technique is the Periodic acid-Schiff (PAS) stain. nih.gov PAS staining is a histochemical method used to detect polysaccharides, such as glycogen, within tissue samples. nih.gov The periodic acid in the stain oxidizes glucose rings, creating aldehydes that react with the Schiff reagent to produce a distinctive magenta color, thereby visualizing glycogen stores within cells. nih.gov

The use of PAS staining in this compound research is directly related to its mechanism of action. This compound is an inhibitor of glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose-1-phosphate. nih.govnih.gov By inhibiting this enzyme, this compound is expected to cause an accumulation of glycogen within cells. PAS staining provides a direct visual confirmation of this effect.

Studies have effectively used this technique to demonstrate the on-target activity of this compound. For example, in hepatocellular carcinoma (HepG2) cells, treatment with this compound led to a visible increase in glycogen accumulation as shown by representative PAS staining images. nih.gov This accumulation of glycogen is associated with growth retardation and cell cycle arrest, highlighting the functional consequences of glycogen phosphorylase inhibition. nih.gov This method, therefore, serves as a crucial tool to link the molecular action of this compound to its cellular and anti-tumor effects. frontiersin.org

Table 2: Application of PAS Staining in this compound Research
Cell/Tissue TypeExperimental ObservationFindingReference
Hepatocellular Carcinoma (HepG2) CellsIncreased magenta staining intensity in cells treated with this compound compared to controls.Confirms intracellular glycogen accumulation following inhibition of glycogen phosphorylase. nih.gov
Anaplastic Thyroid Cancer (ATC) CellsThis compound treatment resulted in a significant increase in glycogen content.Demonstrates the on-target effect of this compound, leading to glycogen buildup and subsequent apoptosis. biorxiv.org
Non-small Cell Lung Carcinoma (A549) CellsTreatment with this compound led to glycogen accumulation.Correlates glycogen accumulation with growth retardation, linking the enzymatic inhibition to a functional anti-proliferative outcome. nih.gov

Advanced Drug Combination Studies

To enhance therapeutic efficacy and overcome potential resistance, this compound has been investigated in combination with other anti-cancer agents. biorxiv.orgfrontiersin.org This strategy aims to target multiple oncogenic pathways simultaneously, potentially leading to a synergistic effect where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs. biorxiv.org Research has focused on combining this compound with multikinase inhibitors, which are standard-of-care treatments for various cancers. frontiersin.orgnih.gov

A notable example is the combination of this compound with sorafenib (B1663141), a multikinase inhibitor used in the treatment of hepatocellular carcinoma (HCC) and anaplastic thyroid cancer (ATC). biorxiv.orgnih.gov Studies have shown that inhibiting glycogenolysis with this compound can potentiate the effects of sorafenib. biorxiv.orgresearchgate.net The rationale behind this combination is that cancer cells under the stress of kinase inhibition may rely more heavily on alternative energy sources like glycogen; blocking this metabolic escape route with this compound could therefore enhance cell death. nih.gov

Calculation of Coefficient of Drug Interaction (CDI) Scores for Synergy Assessment

A quantitative method to assess the nature of the interaction between two drugs is the calculation of the Coefficient of Drug Interaction (CDI). researchgate.netnih.gov The CDI is determined from cell viability assays where cells are treated with each drug alone and in combination. The score is calculated using the formula: CDI = AB / (A × B), where AB is the relative cell viability of the combination treatment group, and A and B are the relative cell viabilities of the single-agent treatment groups, all compared to an untreated control. researchgate.netresearchgate.netnih.gov

The interpretation of the CDI score is as follows:

CDI < 1 : Indicates a synergistic effect. A CDI value less than 0.7 often signifies a significant synergistic effect. nih.govnih.gov

CDI = 1 : Indicates an additive effect.

CDI > 1 : Indicates an antagonistic effect.

In the context of this compound research, CDI scores have been used to formally demonstrate synergy. For instance, in studies on ATC cells, the combination of this compound with the multikinase inhibitor sorafenib was evaluated. biorxiv.org The calculation of CDI scores from cell viability assays revealed a high degree of drug synergy between the two compounds, providing a quantitative basis for pursuing this combination in further preclinical models. biorxiv.orgnih.gov

Table 3: Synergy Assessment of this compound and Sorafenib in Anaplastic Thyroid Cancer (ATC) Cells
Treatment GroupRelative Cell Viability (Hypothetical Example)CDI ScoreInterpretationReference Finding
Control (Untreated)1.00--This compound displayed a high degree of drug synergy with the multi-kinase inhibitor sorafenib in vitro. biorxiv.org
This compound (A)0.80--
Sorafenib (B)0.75--
This compound + Sorafenib (AB)0.420.70Synergistic Effect

Future Directions and Therapeutic Potential of Cp 91149 Research

Enhanced Characterization of Isoform-Specific Targeting and Selectivity

CP-91149 is known to inhibit all glycogen (B147801) phosphorylase isoforms (PYGB, PYGL, and PYGM). biorxiv.orgnih.govbiorxiv.org While this pan-inhibition can circumvent potential redundancy between isoforms, future directions involve a more enhanced characterization of its isoform-specific targeting and selectivity. Research suggests that optimizing GP inhibitors to target specific isoforms, such as exclusively targeting PYGB over PYGL, could potentially avoid toxicity and better suit the metabolic profile of different tumors. biorxiv.orgnih.gov Studies have indicated that PYGB may offer an oncogenic advantage in certain aggressive tumors, making it a crucial target. biorxiv.orgnih.gov Further investigation into the distinct allosteric regulation mechanisms of isoforms like PYGL and PYGB is necessary for developing more selective inhibitors. biorxiv.orgnih.gov

In-depth Elucidation of Broader Metabolic Interplay and Carbon Trafficking

This compound's inhibition of glycogenolysis impacts broader metabolic pathways. Research shows that this compound treatment leads to a buildup of glycogen and glucose-1-phosphate, and a decrease in glucose-6-phosphate. biorxiv.orgnih.gov This inhibition of glycogen breakdown can trigger increased glucose uptake and flux into glycolysis. biorxiv.orgnih.gov However, it also impairs the pentose (B10789219) phosphate (B84403) pathway (PPP), leading to decreased NADPH and reduced glutathione (B108866) levels, and increased reactive oxygen species (ROS). biorxiv.orgnih.gov Further studies are needed to precisely investigate the mechanism directing this differential carbon trafficking, particularly how glycogen-derived carbon preferentially fuels the PPP over glycolysis in certain cancer cells. biorxiv.orgnih.gov The potential colocalization of glycosomes with the endoplasmic reticulum and the reliance of cancer cells on the ER-localized PPP to combat the unfolded protein response may offer one explanation that warrants further exploration. biorxiv.orgnih.gov this compound has also been shown to impact mitochondrial function and oxidative phosphorylation. biorxiv.orgnih.gov

Strategies for Optimizing Efficacy and Mitigating Potential Off-Target Effects

Optimizing the efficacy of this compound and mitigating potential off-target effects are key areas for future research. While this compound has shown promising results, including inducing apoptosis in cancer cells and blunting tumor growth in vivo, its efficacy can vary depending on the context. biorxiv.orgbiorxiv.orgnih.gov Studies have noted that this compound can have unanticipated effects, although they may not always impact the primary experimental outcomes. molbiolcell.org Strategies for optimization could involve refining the compound's structure to enhance on-target binding and reduce interactions with unintended molecules. mdpi.com Verifying synergistic efficacy observed in combination therapies using genetic approaches to PYG silencing is also a necessary future direction to rule out off-target effects contributing to the observed synergy. biorxiv.orguq.edu.au

Development of Novel Analogs and Derivatives of this compound with Improved Profiles

The development of novel analogs and derivatives of this compound is crucial for creating compounds with improved therapeutic profiles. This compound binds to a specific indole (B1671886) site on glycogen phosphorylase, distinct from other inhibitor binding sites like the purine (B94841) or catalytic sites. semanticscholar.orgahdbonline.comrsc.org This unique binding site presents an opportunity for designing derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties. CP-316819, for instance, is noted as an analog of this compound. nih.gov Future research will focus on the synthesis and evaluation of new compounds based on the indole carboxamide structure, potentially incorporating modifications to optimize their interaction with GP isoforms and improve their drug-like characteristics. mdpi.comdntb.gov.ua Structure-activity relationship studies, potentially guided by techniques like X-ray crystallography, can inform the design of these novel agents. rsc.orgdntb.gov.ua

Preclinical Investigations in Additional Disease Contexts and Patient Subpopulations

While this compound was initially studied for diabetes and has shown promise in anaplastic thyroid cancer and clear cell carcinomas, preclinical investigations in additional disease contexts and patient subpopulations are warranted. nih.govbiorxiv.orgnih.govbiorxiv.orguq.edu.au Research indicates potential in treating brain cancers due to its ability to cross the blood-brain barrier. biorxiv.orgnih.gov Studies have also explored its effects in hepatocellular carcinoma, pancreatic cancer, and prostate cancer cell lines. frontiersin.orgspandidos-publications.comamegroups.cn Given that glycogen metabolism can be upregulated in various oncogenic contexts, exploring this compound's efficacy in other tumor types and in specific patient subpopulations characterized by distinct metabolic profiles or genetic alterations could identify new therapeutic applications. biorxiv.orgnih.govfrontiersin.org Investigations in clear cell ovarian and kidney cancers have shown dose-dependent energetic stress and apoptosis. biorxiv.orguq.edu.au

Comprehensive Exploration of Combination Therapeutic Regimens and Synergy Mechanisms

Comprehensive exploration of combination therapeutic regimens and the underlying synergy mechanisms is a significant future direction. This compound has demonstrated promising drug synergy with other agents, such as sorafenib (B1663141) in anaplastic thyroid cancer and hepatocellular carcinoma models. biorxiv.orgnih.govfrontiersin.orgspandidos-publications.com Synergy has also been observed with paclitaxel (B517696) in clear cell ovarian and renal cancers, potentially involving the induction of ferroptosis. biorxiv.orguq.edu.au Further research is needed to fully understand the mechanisms driving these synergistic effects, which could involve this compound altering the metabolic landscape to increase sensitivity to other drugs or directly influencing pathways that complement the action of co-administered therapies. biorxiv.orgnih.govbiorxiv.orguq.edu.au Exploring combinations with other metabolic inhibitors or standard-of-care treatments in different cancer types is crucial for developing more effective treatment strategies. biorxiv.orgnih.govbiorxiv.orguq.edu.aufrontiersin.orgspandidos-publications.com

Translational Research Pathways Towards Clinical Application

Translational research pathways towards clinical application involve moving findings from preclinical studies into human trials. Despite promising in vitro and in vivo preclinical results in various cancer models, GP inhibitors like this compound are yet to be extensively evaluated in clinical tumor models. frontiersin.orgamegroups.cn The potential for clinical translation is supported by observations of low toxicity in animal models. biorxiv.org However, demonstrating rigorous in vivo efficacy in tumor models remains a necessary step. amegroups.cn Future translational efforts will focus on conducting well-designed clinical trials to assess the safety, efficacy, and optimal use of this compound, either as a monotherapy or in combination with other treatments, in relevant patient populations. Identifying biomarkers that predict response to this compound could also help select patients most likely to benefit from treatment.

Q & A

Q. What is the mechanism by which CP-91149 regulates glycogen metabolism in hepatocytes?

this compound selectively inhibits glycogen phosphorylase (GP), promoting the dephosphorylation of phosphorylase a (active) to phosphorylase b (inactive). This inhibition shifts cellular metabolism toward glycogen synthesis. At 2.5 μM, this compound increases glycogen synthesis in hepatocytes by 7-fold under low glucose (5 mM) and 2-fold under high glucose (20 mM) conditions, while concurrently activating glycogen synthase (GS) . The compound’s efficacy is glucose-dependent, with an IC50 of 0.13 μM in the presence of glucose, but 5- to 10-fold less potent in its absence .

Q. How should researchers select experimental models (e.g., hepatocytes vs. diabetic animal models) to study this compound’s effects?

In vitro: Primary rat or human hepatocytes are ideal for mechanistic studies, as this compound inhibits glucagon-stimulated glycogenolysis with IC50 values of ~2.1 μM (human) and dose-dependent effects in rat cells . In vivo: Diabetic ob/ob mice (C57BL/6J-Lep(ob/ob)) are preferred for glucose-lowering studies. Oral administration of 50 mg/kg this compound normalizes blood glucose within 3 hours without inducing hypoglycemia (<60 mg/dL) . Normoglycemic models are unsuitable, as this compound lacks glucose-lowering effects in non-diabetic mice .

Q. What key parameters determine this compound’s efficacy in in vitro assays?

  • Concentration : Use 2.5–100 μM for hepatocyte studies, based on dose-dependent inhibition of glycogenolysis and GS activation .
  • Glucose availability : Efficacy is enhanced in low-glucose conditions (5 mM), as glucose stabilizes GP’s inactive T-state, synergizing with this compound .
  • Exposure time : At least 3 hours is required for significant phosphorylase inactivation and glycogen accumulation .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s context-dependent effects (e.g., promoting neutrophil survival vs. inducing hepatocellular death)?

this compound’s role in glycogen metabolism varies by cell type. In neutrophils, glycogenolysis is critical for survival, and this compound delays apoptosis by maintaining glycogen stores . Conversely, in hepatocellular carcinoma models, this compound induces death by disrupting glycogen-dependent energy metabolism . Researchers should contextualize findings using tissue-specific metabolic profiling and knockout models to isolate GP-mediated pathways.

Q. What synergistic effects occur when combining this compound with other metabolic inhibitors (e.g., LRE1)?

Co-treatment with this compound and LRE1 (a glycogen synthase kinase-3β inhibitor) reduces cellular glycogen content more effectively than either compound alone. For example, in A549 cells, this compound (75 nmol/mg protein) combined with LRE1 (50 nmol/mg) reduces glycogen by 80% compared to controls, highlighting additive inhibition of glycogen turnover . Dose-response matrices (e.g., 0–30 μM this compound + 0–10 μM LRE1) are recommended to map synergistic thresholds.

Q. How do discrepancies in this compound’s activation of glycogen synthase (GS) arise across studies?

In hepatocytes, this compound activates GS indirectly via phosphorylase a depletion, a mechanism shared with insulin . However, in muscle cells, GS activation occurs only under glucose deprivation, suggesting tissue-specific regulatory crosstalk . Researchers should validate GS activity using phosphorylation status assays (e.g., Ser641 dephosphorylation) and compare results across cell types.

Q. What methodological considerations optimize dose-response studies of this compound in diabetic models?

  • Dosing : Use 25–50 mg/kg orally in ob/ob mice for maximal glucose reduction (Δ100–120 mg/dL) without hypoglycemia .
  • Timing : Measure plasma glucose at 3 hours post-administration, as effects peak within this window .
  • Controls : Include vehicle (DMSO) and reference inhibitors (e.g., caffeine) to benchmark potency .

Q. How does glucose concentration influence this compound’s inhibitory potency in enzymatic assays?

Glucose stabilizes GP’s inactive T-state, enhancing this compound’s binding affinity. In the absence of glucose, the IC50 increases to 0.65–1.3 μM, requiring higher concentrations for equivalent inhibition . Researchers should standardize glucose levels (e.g., 5 mM for low, 20 mM for high) in assay buffers to ensure reproducibility.

Methodological & Translational Questions

Q. What best practices ensure reproducibility in phosphorylase activity assays using this compound?

  • Enzyme source : Use purified human liver GP a for consistency, as this compound’s IC50 varies between isoforms (0.13 μM for liver vs. 0.2–0.5 μM for muscle/brain GP) .
  • Cofactors : Include 1 mM AMP to mimic physiological conditions, as AMP antagonizes this compound’s effects by stabilizing GP’s active state .
  • Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates .

Q. What are the long-term metabolic implications of this compound administration in diabetic models?

Acute this compound treatment (50 mg/kg) in ob/ob mice rapidly normalizes glucose but does not address insulin resistance long-term . Chronic studies (>14 days) are lacking; researchers should monitor hepatic glycogen content, lipid profiles, and insulin sensitivity to evaluate sustainability. Combining this compound with insulin sensitizers (e.g., metformin) may enhance therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.